molecular formula C10H14ClNO2 B15308234 methyl (2S)-2-amino-2-phenylpropanoate hydrochloride

methyl (2S)-2-amino-2-phenylpropanoate hydrochloride

Cat. No.: B15308234
M. Wt: 215.67 g/mol
InChI Key: VBBAHSFGHQGGNJ-PPHPATTJSA-N
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Description

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride is a chiral α-amino ester hydrochloride salt characterized by a phenyl group at the β-position of the amino acid backbone. This compound is structurally related to phenylalanine derivatives and serves as a key intermediate in pharmaceutical synthesis. Its stereochemical configuration (2S) and ester functional group enhance its utility in asymmetric synthesis and drug design, particularly for modulating bioavailability and metabolic stability .

Synthesis typically involves catalytic hydrogenation (e.g., Pd/C in ethanol) or acid-catalyzed esterification followed by salt formation with hydrochloric acid, as observed in analogous compounds in .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl (2S)-2-amino-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H/t10-;/m0./s1

InChI Key

VBBAHSFGHQGGNJ-PPHPATTJSA-N

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)OC)N.Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride typically involves the esterification of phenylalanine. One common method is the reaction of phenylalanine with methanol in the presence of hydrochloric acid, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The primary product is an alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-amino-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein synthesis.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of fine chemicals and as an intermediate in the manufacture of various compounds.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between methyl (2S)-2-amino-2-phenylpropanoate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents/Modifications Key Features/Applications
This compound C10H13NO2·HCl 215.67 (calc.) Not explicitly listed Phenyl at β-position, methyl ester Chiral intermediate for drug synthesis
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate hydrochloride C14H15NO2·HCl 281.74 63024-26-0 2-Naphthyl at β-position Enhanced aromatic bulk for receptor binding
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate hydrochloride C9H11NO3·HCl 217.65 127369-30-6 4-Hydroxyphenyl at β-position Increased polarity; potential for H-bonding
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C12H18ClNO4S 331.79 1391077-87-4 4-Methylsulfonylphenyl, ethyl ester Sulfonyl group enhances metabolic stability
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride C11H15NO2·HCl 229.70 Not explicitly listed Methyl at α-amino, phenyl at γ-position Steric hindrance alters enzyme interaction

Pharmacological and Industrial Relevance

  • Drug Intermediate Utility: Compounds like ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride () are used in kinase inhibitors due to their sulfonyl group’s electron-withdrawing properties .
  • Safety Profiles: While direct toxicological data for the target compound are unavailable, analogs such as (2S)-2,5-diaminopentanamide dihydrochloride () highlight standard precautions for handling amino acid hydrochlorides (e.g., avoiding inhalation and dermal contact) .

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